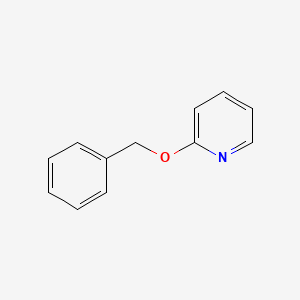

2-(苄氧基)吡啶

概述

描述

2-(Benzyloxy)pyridine (2-BP) is an organic compound belonging to the class of pyridines. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. 2-BP is a versatile building block in organic synthesis due to its ease of synthesis and its ability to undergo various chemical transformations. It has been used in the synthesis of a wide range of compounds, such as anticonvulsants, anti-inflammatory agents, and analgesics.

科学研究应用

1. 苄醚和酯的合成 2-(苄氧基)吡啶正在成为一种温和、方便,在某些情况下具有独特效果的新试剂,用于合成苄醚和酯 . 它提供了一种改进的苄基转移方案,其中 2-苄氧基吡啶的 N-甲基化原位提供了活性试剂 .

生物活性配体和化学传感器

含有甲酰基或氨基的吡啶衍生物在适当的底物和最佳条件下进行席夫碱缩合反应,生成席夫碱作为产物,它表现为一种灵活的多齿生物活性配体 . 这些席夫碱在药物化学中引起了极大的兴趣,因为它们可以表现出类似于吡哆醛-氨基酸系统的生理作用,而这些系统被认为在许多代谢反应中非常重要 .

光谱特性

已经研究了 2-氨基-3-苄氧基吡啶 (2ABP) 在不同极性、pH 和 β-环糊精 (β-CD) 溶剂中的光谱特性 .

杀幼虫能力

药理学方面

许多基于吡啶的席夫碱对各种阳离子和阴离子表现出非常强的结合能力,并具有独特的光物理性质,可用于离子识别,它们广泛用于开发化学传感器,用于在各种环境和生物介质中对选择性或特定离子进行定性和定量检测 .

安全和危害

The safety data sheet for 2-(Benzyloxy)pyridine indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Protective measures such as wearing suitable gloves, eye protection, and face protection are recommended when handling this compound .

未来方向

Given the importance of pyridine derivatives in various fields, there is a need for more research into the synthesis and functionalization of 2-(Benzyloxy)pyridine . This includes developing robust synthetic routes and improving the reaction success of 2-pyridyl boron nucleophiles in cross-coupling reactions .

作用机制

Target of Action

2-(Benzyloxy)pyridine is a type of organic compound known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring It’s known that pyridine derivatives have been used as synthetic intermediates and exhibit several biological activities .

Mode of Action

It’s known that pyridine derivatives can be used to synthesize a wide range of heterocyclic compounds . The 2-pyridones substrates are synthetically multilateral, where they can be used to synthesize a wide range of heterocyclic compounds and as a drug synthesis raw material .

Biochemical Pathways

Pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring, has been shown to have a wide range of biological activities .

Pharmacokinetics

It’s known that 2-(benzyloxy)pyridine is a relatively stable compound .

Result of Action

It’s known that pyridine derivatives exhibit several biological activities .

Action Environment

It’s known that the suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of compounds like 2-(benzyloxy)pyridine, is exceptionally mild and functional group tolerant .

生化分析

Biochemical Properties

2-(Benzyloxy)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) through molecular docking studies . These interactions suggest that 2-(Benzyloxy)pyridine may influence key cellular signaling pathways, potentially affecting cell growth and proliferation.

Cellular Effects

The effects of 2-(Benzyloxy)pyridine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AKT1 can lead to alterations in the PI3K/AKT signaling pathway, which is crucial for cell survival and growth . Additionally, its binding to ERα and HER2 may impact gene expression related to cell proliferation and differentiation.

Molecular Mechanism

At the molecular level, 2-(Benzyloxy)pyridine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, its binding to AKT1 may inhibit the kinase activity, thereby affecting downstream signaling pathways . Similarly, its interaction with ERα and HER2 can modulate their activity, influencing cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Benzyloxy)pyridine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(Benzyloxy)pyridine is relatively stable under standard laboratory conditions, but its degradation products may have different biochemical activities . Long-term exposure to 2-(Benzyloxy)pyridine in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of 2-(Benzyloxy)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and signaling pathways. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of 2-(Benzyloxy)pyridine have been associated with cellular toxicity and disruption of normal metabolic processes .

Metabolic Pathways

2-(Benzyloxy)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and the levels of its metabolites can influence its overall biochemical activity. For example, its interaction with cytochrome P450 enzymes can lead to the formation of reactive metabolites that may affect cellular function .

Transport and Distribution

Within cells and tissues, 2-(Benzyloxy)pyridine is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s log Kow value of 3.05 suggests moderate hydrophobicity, which influences its distribution in lipid-rich environments .

Subcellular Localization

The subcellular localization of 2-(Benzyloxy)pyridine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interaction with nuclear receptors like ERα suggests that it may localize to the nucleus, where it can influence gene expression .

属性

IUPAC Name |

2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBDGKGJYMSJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304341 | |

| Record name | 2-(Benzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40864-08-2 | |

| Record name | 40864-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Benzyloxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Benzyloxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

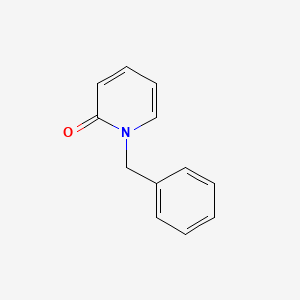

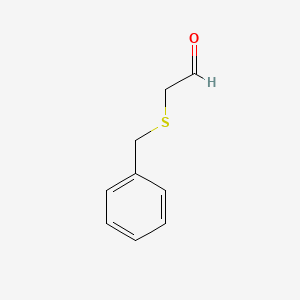

Synthesis routes and methods I

Procedure details

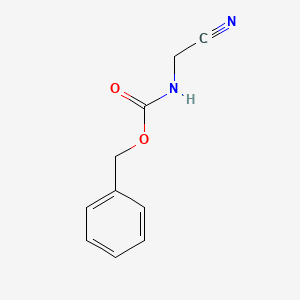

Synthesis routes and methods II

Procedure details

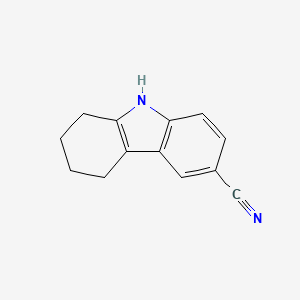

Synthesis routes and methods III

Procedure details

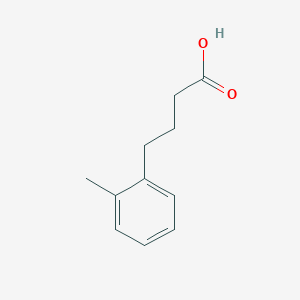

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the key chemical transformation associated with 2-(Benzyloxy)pyridine?

A1: The title of the research paper highlights a "rearrangement" reaction involving 2-(Benzyloxy)pyridine []. While the abstract doesn't provide specifics, this suggests the compound undergoes a structural change under certain conditions, potentially leading to a different isomer or a new molecule entirely.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide](/img/structure/B1267730.png)